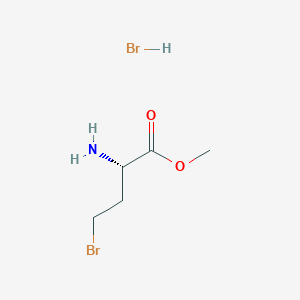

(S)-Methyl 2-amino-4-bromobutanoate hydrobromide

Description

The exact mass of the compound (S)-Methyl 2-amino-4-bromobutanoate hydrobromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-Methyl 2-amino-4-bromobutanoate hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Methyl 2-amino-4-bromobutanoate hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (2S)-2-amino-4-bromobutanoate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrNO2.BrH/c1-9-5(8)4(7)2-3-6;/h4H,2-3,7H2,1H3;1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXBMPDCWUYYMGU-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCBr)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCBr)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60906418 | |

| Record name | Methyl 2-amino-4-bromobutanoate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60906418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177325-78-9, 101650-17-3 | |

| Record name | Butanoic acid, 2-amino-4-bromo-, methyl ester, hydrobromide (1:1), (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177325-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-amino-4-bromobutanoate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60906418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-methyl 2-amino-4-bromobutanoate hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 177325-78-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-Methyl 2-amino-4-bromobutanoate hydrobromide chemical properties

An In-Depth Technical Guide to (S)-Methyl 2-amino-4-bromobutanoate Hydrobromide: Properties, Synthesis, and Applications

Executive Summary

(S)-Methyl 2-amino-4-bromobutanoate hydrobromide is a chiral amino acid ester that serves as a critical building block in advanced organic synthesis. Its bifunctional nature, possessing both a reactive bromine atom and a protected amino acid moiety, makes it a versatile intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, analytical characterization methods, and key applications, particularly in the realm of pharmaceutical development. The information is tailored for researchers and scientists engaged in synthetic chemistry and drug discovery, offering field-proven insights into its practical handling and utility.

Physicochemical and Structural Characteristics

(S)-Methyl 2-amino-4-bromobutanoate hydrobromide is typically encountered as a white to off-white crystalline powder.[1] Its salt form enhances stability and simplifies handling compared to the free base. The compound is classified as an alpha-amino acid ester, which are ester derivatives of alpha-amino acids.[2] It is soluble in polar solvents such as water and methanol, a property that facilitates its use in various reaction media.[1]

A summary of its core physicochemical properties is presented below:

| Property | Value | Source(s) |

| IUPAC Name | methyl (2S)-2-amino-4-bromobutanoate;hydrobromide | [1] |

| CAS Number | 101650-17-3; 76419-53-9; 177325-78-9 | [1][3][4] |

| Molecular Formula | C₅H₁₁Br₂NO₂ | [1][3] |

| Molecular Weight | 276.95 g/mol | [1][3] |

| Melting Point | 189-190 °C | [1] |

| Appearance | White to off-white crystalline powder | [1][5] |

| Solubility | Soluble in water and methanol | [1] |

Synthesis and Purification: A Validated Protocol

The synthesis of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide is most effectively achieved from L-methionine or 2-aminobutyrolactone hydrobromide.[5][6] The following protocol, adapted from established literature, details a robust method starting from 2-aminobutyrolactone hydrobromide, which ensures high stereochemical fidelity.[6]

Rationale for the Synthetic Strategy

This synthetic route is chosen for its efficiency and control. It begins with the ring-opening of the lactone using hydrogen bromide to form the bromo acid, which is then esterified in situ. This multi-step, "two-pot" reaction process is resource-efficient and minimizes the isolation of potentially unstable intermediates.[5] Refluxing during the esterification step is critical to drive the reaction to completion, as monitoring by NMR has shown negligible reaction at room temperature.[6]

Detailed Experimental Protocol

Step 1: Ring-Opening of 2-Aminobutyrolactone Hydrobromide

-

To a 500 mL three-necked flask equipped with a magnetic stirrer, a fritted glass gas bubbler, and a calcium chloride drying tube, add 2-aminobutyrolactone hydrobromide (20.0 mmoles, 3.64 g).

-

Add 182 mL of glacial acetic acid to create a suspension.

-

Bubble hydrogen bromide (HBr) gas vigorously through the suspension while stirring at ambient temperature.

-

Continue HBr addition for approximately 3 hours, or until all starting material has dissolved.

-

Cease HBr bubbling and stir the resulting solution overnight at ambient temperature.

-

Concentrate the reaction mixture to dryness under reduced pressure to yield crude 2-amino-4-bromobutyric acid hydrobromide as a white solid.

Step 2: Methanolysis to (S)-Methyl 2-amino-4-bromobutanoate hydrobromide

-

Dissolve the crude acid from the previous step in 25 mL of absolute methanol.

-

Bubble HBr gas into the solution for one minute to ensure acidic conditions for esterification.

-

Heat the mixture to reflux and maintain for 72 hours. The reaction progress should be monitored by a suitable method (e.g., NMR) to confirm the completion of the esterification.[6]

-

After completion, cool the reaction mixture and concentrate to dryness under reduced pressure. This will yield the crude target compound as a colorless oil.[6]

Step 3: Purification (Optional Recrystallization)

-

For applications requiring high purity, the crude product can be purified by recrystallization.

-

A common method involves recrystallization from ethanol to yield the final product as a white crystalline powder.[1]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of (S)-Methyl 2-amino-4-bromobutanoate HBr.

Analytical and Spectroscopic Profile

The identity, purity, and structure of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide are confirmed using a suite of standard analytical techniques.[1]

-

Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed to assess the purity of the compound.

-

Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify characteristic functional groups, such as the ester carbonyl and the amine salt. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed structural information and confirms the stereochemistry.

-

Mass Spectrometry: This technique is used to verify the molecular weight and fragmentation pattern of the compound.[1]

While specific spectral data is proprietary to individual suppliers, typical ¹H NMR spectra would show characteristic signals for the methyl ester protons, the methine proton at the chiral center, and the diastereotopic protons of the two methylene groups.

Chemical Reactivity and Synthetic Applications

The synthetic utility of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide stems from its two distinct reactive sites: the primary bromide and the amino group. The bromide is a good leaving group, susceptible to nucleophilic substitution, while the amino group can be acylated or used in peptide coupling reactions after deprotection.

Key Role in Pharmaceutical Synthesis

This compound is a crucial intermediate in the synthesis of S-adenosyl-L-methionine (SAM), a vital bioactive substance involved in numerous physiological processes.[5] SAM is used therapeutically to treat conditions like liver dysfunction and depression.[5] Furthermore, its chiral nature makes it an invaluable precursor for preparing unnatural amino acids and L-selenomethionine, which has demonstrated anti-cancer properties.[5]

The compound has also been investigated for its potential in developing novel therapeutics. Research has shown it to exhibit antiproliferative and cytotoxic effects on cancer cells in vitro and to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokine production.[1] These biological activities make it a valuable lead compound for drug discovery programs.[1]

Reaction Pathway: Nucleophilic Substitution

A primary application involves the displacement of the bromide atom by a nucleophile to extend the carbon chain or introduce new functional groups. This is a cornerstone reaction for building the core structures of various pharmaceutical targets.

Caption: General pathway for nucleophilic substitution at the C4 position.

Safety, Handling, and Storage

While the compound exhibits low acute toxicity at low concentrations, proper laboratory safety protocols are mandatory.[1] It should be handled in a well-ventilated area, preferably within a fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times to prevent skin and eye contact.[7][8]

-

Incompatible Materials: Avoid contact with strong bases and strong oxidizing agents.[7][8]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from sources of ignition.

-

First Aid: In case of contact, flush the affected area with copious amounts of water. If ingested or inhaled, seek immediate medical attention. Ingestion may cause severe damage to delicate tissues.[7]

Conclusion

(S)-Methyl 2-amino-4-bromobutanoate hydrobromide is a high-value chiral building block with significant applications in organic synthesis and medicinal chemistry. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity make it an indispensable tool for researchers. Its demonstrated biological activities further underscore its potential as a starting point for the development of new therapeutic agents.[1] Future research may focus on expanding its applications in synthesizing novel amino acid derivatives and exploring its therapeutic potential in other disease areas.[1]

References

-

PrepChem.com. (n.d.). Synthesis of 2-amino-4-bromobutyric acid hydrobromide. Retrieved from [Link]

-

Chemsrc. (2025). CAS#:177325-78-9 | (S)-Methyl 2-amino-4-bromobutanoate hydrobromide. Retrieved from [Link]

-

Sunway Pharm Ltd. (n.d.). (S)-METHYL 2-AMINO-4-BROMOBUTANOATE HBR. Retrieved from [Link]

-

PhytoBank. (2015). Showing methyl (2S)-2-amino-4-bromobutanoate (PHY0177397). Retrieved from [Link]

Sources

- 1. Buy (s)-methyl 2-amino-4-bromobutanoate hbr | 76419-53-9 [smolecule.com]

- 2. PhytoBank: Showing methyl (2S)-2-amino-4-bromobutanoate (PHY0177397) [phytobank.ca]

- 3. 101650-17-3 | Methyl (S)-2-amino-4-bromobutanoate hydrobromide - Moldb [moldb.com]

- 4. 177325-78-9|(S)-Methyl 2-amino-4-bromobutanoate hydrobromide|BLD Pharm [bldpharm.com]

- 5. Page loading... [wap.guidechem.com]

- 6. prepchem.com [prepchem.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide from L-methionine

This guide provides a comprehensive technical overview for the synthesis of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide, a valuable intermediate in the synthesis of various bioactive molecules, starting from the readily available and inexpensive amino acid, L-methionine. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed protocols, mechanistic insights, and critical safety information.

Introduction and Strategic Overview

(S)-Methyl 2-amino-4-bromobutanoate hydrobromide is a chiral building block of significant interest in medicinal chemistry and the synthesis of unnatural amino acids. Its utility stems from the presence of a reactive bromine atom, which allows for further chemical modifications, and a protected amino acid scaffold.

The synthetic strategy detailed herein commences with L-methionine, an essential amino acid, leveraging its inherent chirality to produce the desired (S)-enantiomer of the target compound.[1] The overall transformation involves the conversion of the methylthioethyl side chain of methionine into a bromoethyl group, followed by esterification of the carboxylic acid. This multi-step process is designed to be efficient and scalable.

Reaction Mechanism and Rationale

The synthesis proceeds through a series of key transformations, each with a specific purpose. Understanding the underlying mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The conversion of L-methionine to an intermediate, L(+)-2-Amino-4-bromobutyric acid hydrobromide, is a key part of the synthesis.[2] A plausible pathway involves the initial formation of a sulfonium salt, which acts as a good leaving group. Subsequent intramolecular cyclization can form a lactone, which is then opened by hydrobromic acid.

The final step is the esterification of the carboxylic acid. This can be achieved under acidic conditions, where the alcohol (methanol) acts as the nucleophile, protonation of the carbonyl group of the carboxylic acid activates it towards nucleophilic attack.

Experimental Protocols

This section provides a detailed, step-by-step procedure for the synthesis.

Part A: Synthesis of L(+)-2-Amino-4-bromobutyric acid hydrobromide from L-methionine

This initial phase focuses on the conversion of the L-methionine side chain. The following protocol is adapted from established methodologies.[2]

Materials and Reagents:

-

L-methionine

-

Methyl iodide

-

Sodium carbonate

-

33% Hydrogen bromide in acetic acid

-

Methanol

-

Purified water

-

Ethyl acetate

-

Anhydrous sodium sulfate

Step-by-Step Procedure:

-

Methylation: In a suitable reaction vessel, suspend L-methionine (0.335 mol) in a mixture of purified water (467 mL) and methanol (67 mL). Add methyl iodide (0.807 mol) and stir the mixture at room temperature for 24 hours.[2]

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Hydrolysis and Cyclization: Once the initial reaction is complete, separate the methyl iodide phase. To the aqueous phase, add sodium carbonate (0.167 mol) and heat the mixture to 130°C, distilling off methanol and water. Continue this for approximately 6 hours.[2]

-

Bromination and Ring Opening: After cooling, the intermediate is treated with a 33% solution of hydrogen bromide in acetic acid at 75°C for 6 hours in a sealed tube.[2]

-

Work-up and Isolation: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove excess acid. Extract the crude product with ethyl acetate.[2] Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude L(+)-2-Amino-4-bromobutyric acid hydrobromide.[2]

Part B: Esterification to (S)-Methyl 2-amino-4-bromobutanoate hydrobromide

This final step converts the carboxylic acid to its methyl ester. The following protocol is based on standard esterification procedures for amino acids.[3][4]

Materials and Reagents:

-

Crude L(+)-2-Amino-4-bromobutyric acid hydrobromide

-

Absolute methanol

-

Hydrogen bromide gas or Thionyl chloride

-

Diethyl ether

Step-by-Step Procedure:

-

Dissolution: Dissolve the crude L(+)-2-Amino-4-bromobutyric acid hydrobromide in absolute methanol.[3]

-

Acidification: Cool the solution in an ice bath and bubble hydrogen bromide gas through it for a short period.[3] Alternatively, thionyl chloride can be added dropwise to the cooled methanolic solution.[4]

-

Reaction: Reflux the reaction mixture for 72 hours, monitoring the reaction progress by NMR or TLC.[3]

-

Isolation and Purification: After completion, concentrate the reaction mixture under reduced pressure to obtain the crude product as a colorless oil.[3] The product can be further purified by recrystallization from a suitable solvent system like ethanol or by precipitation with diethyl ether.[5]

Data Summary

The following table summarizes the key physical and chemical properties of the final product.

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder | [5] |

| Molecular Formula | C5H11Br2NO2·HBr | |

| Molecular Weight | 302.91 g/mol | [5] |

| Melting Point | 189-190°C | [5] |

| Solubility | Soluble in water and methanol | [5] |

| CAS Number | 177325-78-9 | [6][7] |

Safety and Handling

Researcher safety is paramount. This synthesis involves the use of hazardous materials, and all operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Hydrogen Bromide (HBr) in Acetic Acid: This is a highly corrosive reagent.[2] Wear acid-resistant gloves, safety goggles, and a lab coat. Handle with extreme care to avoid skin and respiratory tract exposure.

-

Methyl Iodide: A toxic and volatile substance. Handle only in a fume hood and wear appropriate gloves.

-

Thionyl Chloride: A corrosive and lachrymatory liquid. Reacts violently with water. Use with caution and under anhydrous conditions.

-

Cyanogen Bromide (Potential Alternative): Although not used in the primary described route, if considering alternative bromination strategies, be aware that cyanogen bromide is highly toxic and can release toxic gases upon contact with acids or water.[8][9][10][11] Strict safety protocols, including the use of a dedicated workspace and appropriate respiratory protection, are mandatory.[8]

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Visualizing the Workflow

The following diagrams illustrate the key stages of the synthesis.

Caption: Overall synthetic workflow from L-methionine.

Caption: Simplified mechanism of Fischer esterification.

Conclusion

The synthesis of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide from L-methionine is a practical and efficient method for obtaining this valuable chiral intermediate. By understanding the reaction mechanism and adhering to strict safety protocols, researchers can successfully implement this procedure. The provided guide offers a solid foundation for further optimization and application in various research and development endeavors.

References

-

L-Methionine (ECMDB00696) (M2MDB000175) - ECMDB. (URL: [Link])

-

(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure. (URL: [Link])

-

L-Methionine | C5H11NO2S | CID 6137 - PubChem. (URL: [Link])

-

Common Name: CYANOGEN BROMIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPL - NJ.gov. (URL: [Link])

-

Synthesis of 2-amino-4-bromobutyric acid hydrobromide - PrepChem.com. (URL: [Link])

-

The specific features of methionine biosynthesis and metabolism in plants - PubMed Central. (URL: [Link])

-

Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. (URL: [Link])

- WO2010019469A2 - Preparation of (s)

-

L-Methionine (YMDB00318) - Yeast Metabolome Database. (URL: [Link])

-

Methyl 2-bromobutyrate | CAS#:3196-15-4 | Chemsrc. (URL: [Link])

-

Structural Mechanism of S-Adenosyl Methionine Binding to Catechol O-Methyltransferase | PLOS One - Research journals. (URL: [Link])

-

Methyl 4-bromobutyrate | C5H9BrO2 | CID 107604 - PubChem - NIH. (URL: [Link])

-

Kinetic and catalytic mechanisms of the methionine-derived glucosinolate biosynthesis enzyme methylthioalkylmalate synthase - PMC - PubMed Central. (URL: [Link])

- Synthesis and purification method for alpha-amino acid compound - Google P

-

Mechanism and Inhibition of Human Methionine Adenosyltransferase 2A - PubMed Central. (URL: [Link])

-

CAS#:177325-78-9 | (S)-Methyl 2-amino-4-bromobutanoate hydrobromide | Chemsrc. (URL: [Link])

Sources

- 1. L-Methionine | C5H11NO2S | CID 6137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. prepchem.com [prepchem.com]

- 4. WO2010019469A2 - Preparation of (s)-2-aminobutyric acid - Google Patents [patents.google.com]

- 5. Buy (s)-methyl 2-amino-4-bromobutanoate hbr | 76419-53-9 [smolecule.com]

- 6. 177325-78-9|(S)-Methyl 2-amino-4-bromobutanoate hydrobromide|BLD Pharm [bldpharm.com]

- 7. CAS#:177325-78-9 | (S)-Methyl 2-amino-4-bromobutanoate hydrobromide | Chemsrc [chemsrc.com]

- 8. nj.gov [nj.gov]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. Documents [merckmillipore.com]

- 11. CYANOGEN BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to (S)-Methyl 2-amino-4-bromobutanoate hydrobromide: A Key Chiral Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Methyl 2-amino-4-bromobutanoate hydrobromide is a versatile chiral building block of significant interest in medicinal chemistry and drug development. Its trifunctional nature, possessing a stereodefined amine, a methyl ester, and a reactive bromoalkyl side chain, makes it a valuable precursor for the synthesis of a wide array of complex and biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and applications, with a focus on its role in the development of novel therapeutics.

Physicochemical Properties and Identification

(S)-Methyl 2-amino-4-bromobutanoate hydrobromide is typically a white to off-white crystalline powder. The molecular formula for the hydrobromide salt is C₅H₁₁Br₂NO₂.

Table 1: Physicochemical Properties of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₁Br₂NO₂ | [1][2] |

| Molecular Weight | 276.95 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in water and methanol | [1] |

| Melting Point | 189-190 °C | [1] |

CAS Number and IUPAC Name

There is some ambiguity among chemical suppliers regarding the definitive CAS number for the (S)-enantiomer of Methyl 2-amino-4-bromobutanoate hydrobromide. The following CAS numbers have been associated with this compound:

-

177325-78-9 : Frequently cited specifically for the (S)-enantiomer.[3][4]

-

101650-17-3 : Also listed for the (S)-enantiomer by several suppliers.[2][5]

-

76419-53-9 : While some suppliers list this for the (S)-enantiomer, it has also been associated with the racemic (DL) mixture.[1]

Researchers are advised to verify the stereochemistry of the product from their chosen supplier.

The IUPAC name for the free base is (S)-methyl 2-amino-4-bromobutanoate. The compound is supplied as its hydrobromide salt.

Synthesis and Purification

The synthesis of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide is typically achieved through a multi-step process starting from readily available chiral precursors such as L-methionine or (S)-2-aminobutyrolactone hydrobromide. A general synthetic strategy involves the conversion of the starting material to (S)-2-amino-4-bromobutyric acid hydrobromide, followed by esterification.

Synthesis of (S)-2-amino-4-bromobutyric acid hydrobromide from L-Methionine

A common route involves the demethylthiolation of L-methionine followed by bromination. This process can be optimized to a "two-pot" reaction, enhancing efficiency.[6]

Esterification of (S)-2-amino-4-bromobutyric acid hydrobromide

The carboxylic acid is then esterified to yield the desired methyl ester.

Experimental Protocol: Esterification

-

Suspend (S)-2-amino-4-bromobutyric acid hydrobromide in anhydrous methanol.

-

Cool the suspension in an ice bath.

-

Bubble dry hydrogen chloride or hydrogen bromide gas through the mixture, or alternatively, use a reagent like thionyl chloride to facilitate the esterification.[7]

-

Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).

-

Remove the solvent under reduced pressure to yield the crude (S)-Methyl 2-amino-4-bromobutanoate salt.

Purification

The crude product is typically purified by recrystallization.

Experimental Protocol: Recrystallization

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, then further cool in an ice bath to induce crystallization.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the purified crystals under vacuum.

Caption: Synthetic workflow for (S)-Methyl 2-amino-4-bromobutanoate hydrobromide.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity, purity, and stereochemical integrity of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide.

Spectroscopic Data

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the methoxy protons (singlet, ~3.8 ppm), the α-proton (triplet or multiplet, ~4.2-4.5 ppm), the β-protons (multiplet, ~2.3-2.6 ppm), and the γ-protons adjacent to the bromine (triplet, ~3.5-3.7 ppm). The amino protons will appear as a broad singlet. |

| ¹³C NMR | Resonances for the methyl ester carbonyl carbon (~170 ppm), the α-carbon (~52 ppm), the methyl ester carbon (~53 ppm), the β-carbon (~33 ppm), and the γ-carbon bearing the bromine (~30 ppm).[8] |

| Mass Spectrometry (MS) | The mass spectrum of the free base (C₅H₁₀BrNO₂) would show a characteristic isotopic pattern for a bromine-containing compound, with a molecular ion peak [M]⁺ at m/z 195 and [M+2]⁺ at m/z 197 in approximately a 1:1 ratio. |

Chiral Purity Analysis

Ensuring the enantiomeric excess of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide is critical for its application in stereospecific synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Methodologies for Chiral HPLC Analysis:

-

Direct Method: This approach utilizes a chiral stationary phase (CSP) to directly separate the enantiomers. Polysaccharide-based CSPs are often effective for amino acid derivatives. Due to the lack of a strong chromophore, derivatization with a UV-active or fluorescent tag may be necessary to enhance detection.[9]

-

Indirect Method: This involves derivatizing the amino acid ester with a chiral derivatizing agent, such as Marfey's reagent, to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column (e.g., C18).[9]

Caption: Methodologies for chiral purity analysis of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide.

Applications in Research and Drug Development

The synthetic utility of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide stems from its ability to participate in a variety of chemical transformations, enabling the construction of complex molecular architectures.

Precursor for S-adenosyl-L-methionine (SAM) and its Analogs

A primary application of this compound is as a key intermediate in the synthesis of S-adenosyl-L-methionine (SAM), a crucial methyl donor in numerous biological pathways, and its analogs.[6] These analogs are invaluable tools for studying the function of methyltransferases and for developing inhibitors of these enzymes, which are implicated in various diseases, including cancer.

Synthesis of Unnatural and Conformationally Constrained Amino Acids

The bromoalkyl side chain serves as a handle for intramolecular cyclization reactions, making it a valuable precursor for the synthesis of conformationally constrained amino acids. These constrained amino acids are incorporated into peptides to stabilize specific secondary structures, such as β-turns, which can enhance biological activity and metabolic stability.[10] This approach is widely used in the design of peptidomimetics.

Potential Therapeutic Applications

Research has indicated that compounds derived from or related to (S)-Methyl 2-amino-4-bromobutanoate hydrobromide may possess therapeutic potential. Studies have shown that it can exhibit antiproliferative and cytotoxic effects on cancer cells in vitro.[1] Additionally, it has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.[1] These findings suggest its potential as a lead compound for the development of new anticancer and anti-inflammatory drugs.

Caption: Key application areas of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide.

Safety and Handling

(S)-Methyl 2-amino-4-bromobutanoate hydrobromide should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(S)-Methyl 2-amino-4-bromobutanoate hydrobromide is a valuable and versatile chiral building block with significant applications in drug discovery and chemical biology. Its ability to serve as a precursor for a wide range of complex molecules, including enzyme inhibitors and conformationally constrained peptides, underscores its importance to the research community. A clear understanding of its synthesis, characterization, and reactivity is essential for its effective utilization in the development of next-generation therapeutics.

References

-

(s)-methyl 2-amino-4-bromobutanoate hbr | 76419-53-9. Smolecule.

-

177325-78-9|(S)-Methyl 2-amino-4-bromobutanoate hydrobromide. BLDpharm.

-

(S)-Methyl 2-amino-4-bromobutanoate hydrobromide. Chemsrc.

-

Methyl (S)-2-amino-4-bromobutyrate HBr. Tyger Scientific Inc.

-

(S)-(+)-2-AMINO-4-BROMOBUTYRIC ACID METHYL ESTER. ChemicalBook.

-

A Comparative Guide to Chiral HPLC Methods for (S)-Methyl 2-aminobutanoate Hydrochloride Analysis. Benchchem.

-

Preparation of L(+)-2-Amino-4-bromobutyric acid hydrobromide. Guidechem.

-

α-AMINOISOBUTYRIC ACID. Organic Syntheses.

-

Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules.

-

A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol. Benchchem.

-

METHYL 4-BROMO-2-AMINOBUTANOATE, HYDROCHLORIDE - Optional[13C NMR]. SpectraBase.

-

Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.

-

Chiral HPLC Separations. Phenomenex.

-

Methyl (S)-2-amino-4-bromobutanoate hydrobromide. Moldb.

-

A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. ResearchGate.

-

Preparation of (s)-2-aminobutyric acid. Google Patents.

-

Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. ResearchGate.

-

A Potent Conformation-Constrained Synthetic Peptide Mimic of a Homeodomain Selectively Regulates Target Genes in Cells. ACS Chemical Biology.

-

Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Pharmaceuticals (Basel).

-

Applications of the Mitsunobu Reaction in Peptide Chemistry. Journal of Peptide Science.

-

methyl (2S)-2-amino-4-bromobutanoate. PhytoBank.

-

Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Nature Communications.

-

Methyl 4-bromobutyrate. PubChem.

-

Conformational-restriction of peptides. eScholarship.

-

4-Bromobutyric acid(2623-87-2) 1H NMR spectrum. ChemicalBook.

-

1H proton nmr spectrum of 2-bromobutane. Doc Brown's Chemistry.

-

4-AMINOBUTAN-2-ONE-HYDROCHLORIDE - Optional[13C NMR]. SpectraBase.

Sources

- 1. Buy (s)-methyl 2-amino-4-bromobutanoate hbr | 76419-53-9 [smolecule.com]

- 2. tygersci.com [tygersci.com]

- 3. 177325-78-9|(S)-Methyl 2-amino-4-bromobutanoate hydrobromide|BLD Pharm [bldpharm.com]

- 4. CAS#:177325-78-9 | (S)-Methyl 2-amino-4-bromobutanoate hydrobromide | Chemsrc [chemsrc.com]

- 5. (S)-(+)-2-AMINO-4-BROMOBUTYRIC ACID METHYL ESTER | 101650-17-3 [chemicalbook.com]

- 6. guidechem.com [guidechem.com]

- 7. WO2010019469A2 - Preparation of (s)-2-aminobutyric acid - Google Patents [patents.google.com]

- 8. spectrabase.com [spectrabase.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Applications of the Mitsunobu reaction in peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-Methyl 2-amino-4-bromobutanoate Hydrobromide: A Technical Guide to Solubility and Stability for Drug Development Professionals

Introduction: Navigating the Physicochemical Landscape of a Key Chiral Building Block

(S)-Methyl 2-amino-4-bromobutanoate hydrobromide is a chiral amino acid derivative of significant interest in synthetic organic chemistry and drug discovery. Its bifunctional nature, possessing both a reactive bromo-substituent and a protected amino acid moiety, renders it a valuable intermediate for the synthesis of a wide array of complex molecules, including unnatural amino acids and peptide modifications. As with any active pharmaceutical ingredient (API) or intermediate, a thorough understanding of its physicochemical properties is paramount for successful process development, formulation, and ensuring the quality and efficacy of the final product.

This technical guide provides an in-depth analysis of the solubility and stability of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide. While specific quantitative data for this compound is not extensively available in peer-reviewed literature, this guide will leverage established principles of physical organic chemistry and data from structurally analogous compounds to provide a robust framework for its handling and characterization. We will explore the theoretical underpinnings of its solubility and degradation pathways, complemented by detailed, adaptable experimental protocols to empower researchers to generate reliable, in-house data.

Physicochemical Properties at a Glance

A summary of the known physicochemical properties of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₁Br₂NO₂ | [1] |

| Molecular Weight | 276.95 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 189-190°C | [1] |

| CAS Number | 76419-53-9 | [1] |

Solubility Profile: A Predictive and Practical Approach

The solubility of an API or intermediate is a critical parameter that influences its bioavailability, dissolution rate, and the feasibility of various formulation strategies. (S)-Methyl 2-amino-4-bromobutanoate hydrobromide is reported to be soluble in water and methanol[1]. The presence of the hydrobromide salt of the primary amine and the methyl ester functionality are the primary determinants of its solubility characteristics.

Theoretical Framework for Solubility

The overall solubility of this compound is a composite of the contributions from its polar and non-polar moieties. The amino group, protonated as a hydrobromide salt, and the ester group contribute to its polarity and ability to engage in hydrogen bonding with protic solvents. In contrast, the butyl chain represents a non-polar component.

Amino acids and their salts typically exhibit pH-dependent solubility[2][3]. At its isoelectric point, an amino acid exists as a zwitterion with minimal net charge, often resulting in its lowest aqueous solubility. The hydrobromide salt form of (S)-Methyl 2-amino-4-bromobutanoate ensures that the amino group is protonated, imparting a positive charge and enhancing its solubility in polar solvents like water.

Predicted Solubility in Common Solvents

Based on its structure and the properties of similar compounds, a qualitative solubility profile can be predicted.

| Solvent | Predicted Solubility | Rationale |

| Water | Soluble | The hydrobromide salt of the primary amine and the polar methyl ester group will facilitate strong interactions with water molecules. |

| Methanol | Soluble | Methanol is a polar protic solvent capable of hydrogen bonding with the solute. |

| Ethanol | Soluble to Moderately Soluble | Similar to methanol, but the slightly increased non-polar character of ethanol may slightly reduce solubility compared to methanol. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a polar aprotic solvent that is an excellent solvent for a wide range of organic compounds. |

| Acetonitrile | Sparingly Soluble | Acetonitrile is a polar aprotic solvent but is generally less effective at solvating salts compared to water or DMSO. |

| Dichloromethane (DCM) | Sparingly Soluble to Insoluble | As a non-polar solvent, DCM is unlikely to effectively solvate the charged hydrobromide salt. |

| Hexanes/Heptanes | Insoluble | These are non-polar hydrocarbon solvents and will not effectively solvate the polar and ionic parts of the molecule. |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To obtain quantitative solubility data, the shake-flask method is the gold standard. This protocol provides a reliable means to determine the equilibrium solubility.

Objective: To determine the thermodynamic solubility of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide in a given solvent at a specified temperature.

Materials:

-

(S)-Methyl 2-amino-4-bromobutanoate hydrobromide

-

Selected solvents (e.g., water, methanol, buffered solutions at various pH)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated pH meter

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

Procedure:

-

Preparation: Prepare the desired solvent systems. For aqueous solutions, consider using buffers to maintain a constant pH.

-

Addition of Solute: Add an excess amount of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide to a vial containing a known volume of the solvent. A visible excess of solid should remain to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker (e.g., at 25°C and 37°C). Agitate the samples for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

Sampling and Dilution: Carefully withdraw an aliquot of the supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Stability Profile: Understanding and Mitigating Degradation

The chemical stability of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide is a critical attribute that can impact its purity, potency, and safety profile. While it is reported to be stable under standard laboratory conditions, its ester and bromo- functionalities suggest potential degradation pathways that must be considered, particularly under stress conditions.

Potential Degradation Pathways

Two primary degradation pathways are anticipated for this molecule: hydrolysis of the methyl ester and reactions involving the bromo-substituent.

-

Hydrolysis of the Methyl Ester: This is a common degradation route for ester-containing compounds. The hydrolysis of the methyl ester would yield (S)-2-amino-4-bromobutanoic acid and methanol. This reaction can be catalyzed by both acid and base.

-

Base-Catalyzed Hydrolysis: This is typically a rapid, irreversible process involving the nucleophilic attack of a hydroxide ion on the ester carbonyl. The rate of hydrolysis is expected to increase significantly with increasing pH.

-

Acid-Catalyzed Hydrolysis: This is an equilibrium process that is generally slower than base-catalyzed hydrolysis. It involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

-

Reactions of the Bromo-Substituent: The carbon-bromine bond can be susceptible to nucleophilic substitution or elimination reactions, particularly in the presence of nucleophiles or bases. The specific degradation products would depend on the reaction conditions and the nucleophiles present in the system.

Workflow for Stability Assessment

Sources

A Spectroscopic Guide to (S)-Methyl 2-amino-4-bromobutanoate Hydrobromide for Advanced Research

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide, a key building block in synthetic organic chemistry and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available spectroscopic data, offers expert interpretation, and provides detailed experimental protocols to ensure scientific integrity and reproducibility.

Introduction: The Significance of (S)-Methyl 2-amino-4-bromobutanoate Hydrobromide

(S)-Methyl 2-amino-4-bromobutanoate hydrobromide, with the chemical formula C₅H₁₁Br₂NO₂, is a chiral α-amino acid ester derivative. Its structure incorporates a reactive bromoalkyl side chain, making it a versatile precursor for the synthesis of a wide array of non-proteinogenic amino acids and complex heterocyclic scaffolds.[1] The stereochemistry at the α-carbon is crucial for its application in the development of chiral drugs and bioactive molecules, where specific enantiomers often exhibit desired therapeutic effects while others may be inactive or even harmful. A thorough understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and quality control in synthetic applications.

This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (S)-Methyl 2-amino-4-bromobutanoate hydrobromide.

Molecular Structure and Key Spectroscopic Features

The molecular structure of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide is presented below. The presence of various functional groups—an ester, a primary ammonium salt, and a bromoalkyl chain—gives rise to a unique spectroscopic fingerprint.

Caption: Molecular structure of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the expected ¹H and ¹³C NMR spectra of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their connectivity. Based on the structure and data from analogous compounds, the following chemical shifts and coupling patterns are predicted.

Table 1: Predicted ¹H NMR Spectroscopic Data for (S)-Methyl 2-amino-4-bromobutanoate Hydrobromide

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -NH₃⁺ | ~8.5 (broad s) | Broad Singlet | - | 3H |

| α-H | ~4.2 (t) | Triplet | ~7.5 | 1H |

| -OCH₃ | ~3.8 (s) | Singlet | - | 3H |

| γ-CH₂ | ~3.6 (t) | Triplet | ~6.8 | 2H |

| β-CH₂ | ~2.4 (m) | Multiplet | - | 2H |

Rationale for Predictions: The chemical shifts are influenced by the electronegativity of neighboring atoms and functional groups. The α-proton is shifted downfield due to the adjacent electron-withdrawing ammonium and ester groups. The protons on the γ-carbon are deshielded by the electronegative bromine atom. The broadness of the ammonium proton signal is due to quadrupolar relaxation and exchange with the solvent. The splitting patterns arise from spin-spin coupling with neighboring non-equivalent protons. For comparison, the ¹H NMR spectrum of the related compound L(+)-2-Amino-4-bromobutyric acid hydrobromide shows signals at approximately 8.45 (broad s, NH₃⁺), 4.01 (t, α-H), 3.6-3.7 (m, γ-CH₂), and 2.35 (m, β-CH₂) ppm in DMSO-d₆.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for Methyl 4-bromo-2-aminobutanoate, Hydrochloride

| Carbon | Chemical Shift (δ, ppm) |

| C=O | 170.1 |

| Cα | 51.5 |

| -OCH₃ | 54.0 |

| Cβ | 33.2 |

| Cγ | 28.8 |

Data Source and Relevance: The provided data is for the closely related hydrochloride salt. It is expected that the hydrobromide salt will exhibit very similar chemical shifts. The carbonyl carbon of the ester is significantly downfield, as is typical. The α-carbon is deshielded by the attached nitrogen and carbonyl group. The methyl ester carbon appears in the typical range for such functional groups. The β and γ carbons are found further upfield.

Experimental Protocol for NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (NH₃⁺).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Predicted IR Absorption Frequencies for (S)-Methyl 2-amino-4-bromobutanoate Hydrobromide

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| -NH₃⁺ stretch | 3100-2800 (broad) | Strong |

| C-H stretch (aliphatic) | 2950-2850 | Medium |

| C=O stretch (ester) | ~1740 | Strong |

| -NH₃⁺ bend | ~1600 | Medium |

| C-O stretch (ester) | 1250-1100 | Strong |

| C-Br stretch | 650-550 | Medium-Strong |

Interpretation: The broad absorption in the 3100-2800 cm⁻¹ region is characteristic of the stretching vibrations of the ammonium group. The strong, sharp peak around 1740 cm⁻¹ is indicative of the carbonyl group of the ester. The presence of a C-Br bond is confirmed by a medium to strong absorption in the fingerprint region (650-550 cm⁻¹).

Experimental Protocol for IR Spectroscopy

Objective: To identify the key functional groups in the molecule.

Methodology:

-

Sample Preparation (ATR):

-

Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Ensure good contact between the sample and the crystal by applying pressure with the anvil.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z | Fragment | Comments |

| 196/198 | [M+H-HBr]⁺ | Loss of the hydrobromide salt. The two peaks arise from the presence of the ⁷⁹Br and ⁸¹Br isotopes. |

| 137/139 | [M+H-HBr-COOCH₃]⁺ | Subsequent loss of the methoxycarbonyl group. |

| 118 | [M+H-HBr-Br]⁺ | Loss of the second bromine atom. |

| 59 | [COOCH₃]⁺ | Methoxycarbonyl fragment. |

Fragmentation Rationale: In a technique like Electrospray Ionization (ESI), the molecule is expected to be observed as the protonated species corresponding to the free amine, [M+H]⁺, after the loss of HBr. The most characteristic feature will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in pairs of peaks separated by 2 m/z units for all bromine-containing fragments.

Caption: Predicted key fragmentation pathways in ESI-MS.

Experimental Protocol for Mass Spectrometry

Objective: To determine the molecular weight and confirm the elemental composition.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

-

The high-resolution data will allow for the determination of the exact mass and, consequently, the elemental formula.

-

Conclusion

The spectroscopic data presented in this guide provide a robust framework for the identification and characterization of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide. The combination of NMR, IR, and MS provides complementary information that, when taken together, allows for an unambiguous confirmation of the structure and purity of this important synthetic intermediate. The provided protocols are designed to be self-validating and adhere to the principles of good scientific practice, ensuring that researchers can confidently apply this knowledge in their own laboratories.

References

-

Smolecule. (s)-methyl 2-amino-4-bromobutanoate hbr | 76419-53-9.

-

SpectraBase. METHYL 4-BROMO-2-AMINOBUTANOATE, HYDROCHLORIDE - Optional[13C NMR] - Chemical Shifts.

-

ChemicalBook. L(+)-2-Amino-4-bromobutyric acid hydrobromide(15159-65-6) 1H NMR.

Sources

A Technical Guide to (S)-Methyl 2-amino-4-bromobutanoate Hydrobromide for Chemical Research and Development

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

(S)-Methyl 2-amino-4-bromobutanoate hydrobromide is a crucial chiral building block in the synthesis of complex pharmaceutical compounds. Its stereospecific nature and bifunctional reactivity make it a valuable intermediate for constructing molecules with precise three-dimensional architectures. This guide provides a comprehensive overview of its commercial availability, synthesis, quality control, and applications, designed to empower researchers in leveraging this versatile reagent.

Compound Profile and Physicochemical Properties

A clear understanding of the fundamental properties of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide is essential for its effective use. The compound is the hydrobromide salt of the methyl ester of (S)-2-amino-4-bromobutanoic acid, a non-proteinogenic amino acid.

| Property | Value |

| Chemical Name | (S)-Methyl 2-amino-4-bromobutanoate hydrobromide |

| Synonyms | Methyl (S)-2-amino-4-bromobutyrate HBr |

| CAS Number | 110043-92-0 (Note: Multiple CAS numbers may exist for related structures)[1][2][3] |

| Molecular Formula | C₅H₁₁Br₂NO₂ |

| Molecular Weight | 276.95 g/mol [1] |

| Appearance | White to off-white crystalline powder[4] |

| Melting Point | 189-190°C[4] |

| Solubility | Soluble in water and methanol[4] |

Commercial Availability and Procurement

(S)-Methyl 2-amino-4-bromobutanoate hydrobromide is readily available from a variety of chemical suppliers specializing in research and development chemicals. When procuring this reagent, it is critical to assess purity, enantiomeric excess (e.e.), and the accompanying analytical data.

Key Commercial Suppliers:

| Supplier | Typical Purity | Notes |

| Tyger Scientific | ≥97% | Often available in-stock for research quantities.[1] |

| BLDpharm | ≥97% | May require cold-chain transportation.[5] |

| AiFChem | ≥97% | Available in various research-scale quantities.[2] |

| Sunway Pharm Ltd | Custom specifications available | Supplier of pharmaceutical intermediates.[6] |

| Smolecule | Custom specifications available | Provides synthesis and analytical services.[4] |

Procurement Considerations:

-

Certificate of Analysis (CoA): Always request a batch-specific CoA to verify purity (typically by HPLC or NMR) and identity.

-

Enantiomeric Purity: For stereospecific synthesis, confirmation of high enantiomeric excess (>98% e.e.) is crucial. This is typically determined by chiral HPLC.

-

Salt Form: Ensure the material is the hydrobromide salt as specified, as the free base or other salt forms will have different properties and reactivity.

Synthesis and Stereochemical Control

While commercially available, an understanding of the synthetic routes to (S)-Methyl 2-amino-4-bromobutanoate hydrobromide provides valuable context for its stability and potential impurities. The most common and economically viable starting material is the naturally abundant and chirally pure L-methionine.

The synthesis involves a multi-step process that transforms L-methionine into the target halo-amino acid derivative. A representative pathway is outlined below.[7][8]

Caption: Synthetic pathway from L-Methionine.

Causality Behind Experimental Choices:

-

Starting Material: L-methionine is an ideal precursor because it is inexpensive, readily available, and possesses the desired (S)-stereochemistry at the alpha-carbon.

-

Bromination: The ring-opening of the homoserine lactone with hydrobromic acid is a robust method for introducing the bromine atom at the 4-position while simultaneously protecting the amine as an ammonium salt.[7]

-

Esterification: The final step is a standard acid-catalyzed esterification. Performing this reaction in methanol as the solvent drives the equilibrium towards the desired methyl ester product. A common method involves the in-situ generation of HCl gas by reacting acetyl chloride with cold methanol.[8]

Key Applications in Drug Development

The primary value of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide lies in its role as a versatile intermediate. The primary alkyl bromide provides an electrophilic site for nucleophilic substitution, while the amino ester moiety can be further manipulated or incorporated into peptide backbones.

It is a key precursor for the synthesis of unnatural amino acids and chiral amines. For instance, it is an important intermediate in the synthesis of S-adenosyl-L-methionine (SAMe), a compound used as a dietary supplement and therapeutic agent for conditions like depression and liver disease.[7] It is also used in the synthesis of (S)-2-aminobutanol, a building block for the anti-tuberculosis agent ethambutol.[9]

Caption: Key synthetic transformations and applications.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and stereochemical integrity of the material is paramount. A multi-technique approach is required for comprehensive quality control.

Recommended Analytical Protocols:

-

Identity and Structure Verification (NMR Spectroscopy):

-

Protocol: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra.

-

Expected Results: The ¹H NMR spectrum should show characteristic peaks for the methyl ester, the alpha-proton, and the two methylene groups. The integration of these peaks should correspond to the number of protons. The ¹³C spectrum should confirm the presence of the carbonyl carbon, the alpha-carbon, the methylene carbons, and the methyl carbon.

-

-

Purity Assessment (High-Performance Liquid Chromatography - HPLC):

-

Protocol: Develop a reverse-phase HPLC method. A typical system would use a C18 column with a mobile phase gradient of water and acetonitrile, both containing an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape.

-

Self-Validation: The method is validated by observing a sharp, symmetrical peak for the main component. Purity is calculated based on the area percentage of the main peak relative to all other peaks detected by a UV detector (e.g., at 210 nm).

-

-

Enantiomeric Purity (Chiral HPLC):

-

Rationale: This is the most critical analysis for a chiral building block. It separates the (S)-enantiomer from any contaminating (R)-enantiomer.[10]

-

Protocol:

-

Column Selection: Utilize a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD) or macrocyclic glycopeptide-based columns (e.g., Astec CHIROBIOTIC® T) are common choices for amino acid derivatives.[11][12]

-

Mobile Phase: The mobile phase is highly dependent on the column. For polysaccharide columns, a normal-phase system like hexane/isopropanol is often used. For macrocyclic glycopeptide columns, polar organic or reversed-phase modes can be effective.[13]

-

Analysis: Inject a dilute solution of the sample. The enantiomeric excess (e.e.) is calculated using the formula: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] * 100.

-

-

Trustworthiness: A successful chiral separation will show baseline resolution between the two enantiomer peaks, providing high confidence in the quantitative result.[14]

-

Safe Handling and Storage

As a brominated organic compound and an acidic salt, proper handling procedures are essential to ensure laboratory safety.

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood while wearing safety goggles, a lab coat, and chemical-resistant gloves.[15][16]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it segregated from incompatible materials such as strong bases and oxidizing agents.[17] Due to its potential for slow degradation, storage at reduced temperatures (2-8°C) is recommended for long-term stability.

-

Spill Response: In case of a spill, use an inert absorbent material (e.g., vermiculite or sand) to contain it. Treat the spill with a neutralizing agent like sodium bicarbonate before cleanup.[17]

References

-

Biosynthesis of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. (2017). PMC - NIH.

-

HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases. (n.d.). Journal of Chromatographic Science, Oxford Academic.

-

Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI.

-

Buy (s)-methyl 2-amino-4-bromobutanoate hbr | 76419-53-9. (n.d.). Smolecule.

-

A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International.

-

Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025). Dolly Corporation.

-

LCSS: BROMINE. (n.d.). National Academy of Sciences.

-

Bromine Safety Data Sheet. (n.d.). University of Illinois Urbana-Champaign.

-

177325-78-9|(S)-Methyl 2-amino-4-bromobutanoate hydrobromide. (n.d.). BLDpharm.

-

Methyl (S)-2-amino-4-bromobutyrate HBr - [101650-17-3]. (n.d.). Tyger Scientific.

-

Chiral HPLC Separations Guide. (n.d.). Phenomenex.

-

Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. (n.d.). Sigma-Aldrich.

-

LANXESS-Bromine Safety Handling Guide. (2018). LANXESS.

-

Bromination safety. (2024). YouTube.

-

101650-17-3 | (S)-Methyl 2-amino-4-bromobutanoate. (n.d.). AiFChem.

-

(S)-METHYL 2-AMINO-4-BROMOBUTANOATE HBR. (n.d.). Sunway Pharm Ltd.

-

Preparation of L(+)-2-Amino-4-bromobutyric acid hydrobromide. (n.d.). Guidechem.

-

CAS#:177325-78-9 | (S)-Methyl 2-amino-4-bromobutanoate hydrobromide. (n.d.). Chemsrc.

-

CN101575300A - Production method of S-2-aminobutanamide. (n.d.). Google Patents.

-

Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. (2017). SpringerLink.

Sources

- 1. tygersci.com [tygersci.com]

- 2. 101650-17-3 | (S)-Methyl 2-amino-4-bromobutanoate - AiFChem [aifchem.com]

- 3. CAS#:177325-78-9 | (S)-Methyl 2-amino-4-bromobutanoate hydrobromide | Chemsrc [chemsrc.com]

- 4. Buy (s)-methyl 2-amino-4-bromobutanoate hbr | 76419-53-9 [smolecule.com]

- 5. 177325-78-9|(S)-Methyl 2-amino-4-bromobutanoate hydrobromide|BLD Pharm [bldpharm.com]

- 6. (S)-METHYL 2-AMINO-4-BROMOBUTANOATE HBR - CAS:177325-78-9 - Sunway Pharm Ltd [3wpharm.com]

- 7. Page loading... [wap.guidechem.com]

- 8. CN101575300A - Production method of S-2-aminobutanamide - Google Patents [patents.google.com]

- 9. Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. phx.phenomenex.com [phx.phenomenex.com]

- 14. academic.oup.com [academic.oup.com]

- 15. dollycorporation.com [dollycorporation.com]

- 16. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 17. LCSS: BROMINE [web.stanford.edu]

The Strategic Role of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide in Modern Chiral Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical development and complex molecule synthesis, the demand for enantiomerically pure building blocks is paramount. (S)-Methyl 2-amino-4-bromobutanoate hydrobromide has emerged as a versatile and highly valuable chiral synthon. Derived from the natural amino acid pool, it offers a strategic entry point for the stereocontrolled introduction of diverse functionalities. This technical guide provides a comprehensive overview of its synthesis, core reactivity, and applications in the construction of key structural motifs, including unnatural amino acids and heterocyclic scaffolds, which are central to modern drug discovery. We will delve into the mechanistic underpinnings of its utility, supported by detailed experimental protocols and quantitative data, to offer field-proven insights for its effective implementation in chiral synthesis.

Introduction: The Imperative of Chirality in Drug Design

The biological activity of a drug molecule is intrinsically linked to its three-dimensional structure. For chiral molecules, enantiomers can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to synthesize single-enantiomer drugs is a cornerstone of modern medicinal chemistry. Chiral building blocks, such as (S)-Methyl 2-amino-4-bromobutanoate hydrobromide, are instrumental in this endeavor, providing a reliable source of stereochemistry that can be carried through a synthetic sequence to afford the desired enantiomerically pure target molecule. This guide focuses on the strategic application of this specific building block, highlighting its role in streamlining the synthesis of complex chiral molecules.

Synthesis and Physicochemical Properties

(S)-Methyl 2-amino-4-bromobutanoate hydrobromide is typically prepared from readily available chiral precursors like L-methionine or L-homoserine. A common synthetic route involves the conversion of L-homoserine to its lactone, followed by ring-opening with hydrobromic acid to introduce the key bromine functionality.

A biocatalytically-driven approach has also been developed, starting with the screening of esterase-producing bacteria from soil to selectively hydrolyze D-homoserine lactone from a racemic mixture. This process yields L-homoserine lactone with over 99% enantiomeric excess (e.e.) and in a 48% yield.[1] The resulting L-homoserine lactone is then converted to L-α-amino-γ-bromobutyronic acid, a key intermediate.[1]

While a detailed, step-by-step protocol for the direct synthesis of the methyl ester hydrobromide salt is not extensively documented in single sources, a general and effective method involves the esterification of (S)-2-amino-4-bromobutanoic acid. A general procedure for similar esterifications involves dissolving the amino acid hydrobromide in methanol and bubbling hydrogen bromide gas through the solution, followed by refluxing to drive the reaction to completion.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₅H₁₁Br₂NO₂ |

| Molecular Weight | 276.95 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water and methanol |

Core Reactivity and Mechanistic Considerations

The synthetic utility of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide stems from its bifunctional nature. The primary amine and the methyl ester provide handles for peptide coupling and other modifications, while the terminal bromide serves as a versatile electrophilic site for nucleophilic substitution and cyclization reactions.

N-Alkylation and Functionalization of the Amino Group

The primary amine can be readily acylated or alkylated under standard conditions. N-alkylation of aminothiophenes, a notoriously challenging transformation, has been accomplished under mild conditions using cesium carbonate and tetrabutylammonium iodide in DMF, showcasing a potential strategy for modifying the amino group of our title compound.[2][3]

Stereoselective Alkylation and C-C Bond Formation

The bromine atom is a good leaving group, making the γ-carbon susceptible to attack by a wide range of nucleophiles. This allows for the introduction of various side chains with retention of the original stereochemistry at the α-carbon. This is a cornerstone of its application in the synthesis of unnatural amino acids.

Intramolecular Cyclization: A Gateway to Heterocycles

The strategic positioning of the amino and bromo functionalities allows for intramolecular cyclization reactions, providing a powerful tool for the synthesis of chiral heterocyclic scaffolds. For instance, treatment with a base can induce cyclization to form pyroglutamic acid derivatives. The synthesis of highly functionalized pyroglutamic acid derivatives has been achieved through double Michael reactions of alkynones with amide-tethered diacids, where a metal salt plays a crucial role in enhancing diastereoselectivity.[4][5]

Applications in Chiral Synthesis

Synthesis of Unnatural and Constrained Amino Acids

(S)-Methyl 2-amino-4-bromobutanoate hydrobromide is a key precursor for a variety of unnatural amino acids. By displacing the bromide with different nucleophiles, a diverse array of side chains can be introduced stereoselectively.

Furthermore, it serves as a building block for conformationally constrained amino acids, which are valuable tools for mimicking peptide secondary structures and studying structure-activity relationships.[6][7] For example, it can be used in the synthesis of azacycloalkane amino acids.[6][7]

Experimental Protocol: General Procedure for γ-Substitution

-

Dissolve (S)-Methyl 2-amino-4-bromobutanoate hydrobromide in a suitable aprotic solvent (e.g., DMF, acetonitrile).

-

Add the desired nucleophile (e.g., thiolate, phenoxide, cyanide) and a non-nucleophilic base (e.g., DBU, DIPEA) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.

-

Upon completion, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield the desired γ-substituted amino acid derivative.

Synthesis of Chiral Heterocycles and Enzyme Inhibitors

The ability to form cyclic structures makes (S)-Methyl 2-amino-4-bromobutanoate hydrobromide a valuable precursor for various chiral heterocycles. For instance, it can be used to synthesize stereoisomers of polyhydroxylated amines like (-)-swainsonine, which exhibit potent mannosidase-inhibitory activity.[8]

Its application extends to the synthesis of enzyme inhibitors, a critical area in drug discovery. For instance, it can be a starting material for inhibitors of the shikimate pathway enzymes in Mycobacterium tuberculosis.[9] The development of potent and selective enzyme inhibitors is a major goal in the treatment of various diseases, and this chiral building block provides a reliable starting point for such endeavors.[10][11]

Table of Representative Applications:

| Target Molecule/Class | Synthetic Strategy | Key Features |

| Unnatural Amino Acids | Nucleophilic displacement of bromide | Stereoretentive C-C, C-S, C-O, or C-N bond formation. |

| Pyroglutamic Acid Derivatives | Intramolecular cyclization | Access to conformationally constrained scaffolds.[4][8][12] |

| Polyhydroxylated Amines | Dihydroxylation of unsaturated intermediates | Synthesis of biologically active natural product analogues.[8] |

| Enzyme Inhibitors | Elaboration into enzyme active-site mimetics | Targeted design of potent and selective inhibitors.[9] |

Conclusion and Future Outlook

(S)-Methyl 2-amino-4-bromobutanoate hydrobromide stands out as a powerful and versatile chiral building block in modern organic synthesis. Its ready availability from the chiral pool, coupled with its predictable reactivity, makes it an invaluable tool for the stereocontrolled synthesis of a wide range of complex molecules. From unnatural amino acids to intricate heterocyclic systems with significant biological activity, its applications continue to expand. As the demand for enantiomerically pure pharmaceuticals grows, the strategic use of such well-defined chiral synthons will remain a cornerstone of efficient and effective drug discovery and development. Future research will likely focus on expanding the scope of its reactivity, particularly in catalytic and asymmetric transformations, to further enhance its utility in the synthesis of next-generation therapeutics.

References

-

[Stereoselective Synthesis of Polyhydroxylated Amines Using (S)-pyroglutamic Acid Derivatives]. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

-

Synthesis and β-sheet propensity of constrained N-amino peptides. (n.d.). RSC. Retrieved January 19, 2026, from [Link]

-